N-[(2-ethoxyphenyl)methyl]-1-(1H-indazol-6-yl)-N-methylmethanamine
Description
N-[(2-ethoxyphenyl)methyl]-1-(1H-indazol-6-yl)-N-methylmethanamine is a compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-(1H-indazol-6-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-3-22-18-7-5-4-6-16(18)13-21(2)12-14-8-9-15-11-19-20-17(15)10-14/h4-11H,3,12-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHWKKDYZVEVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C)CC2=CC3=C(C=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-1-(1H-indazol-6-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Substitution Reactions: The introduction of the 2-ethoxyphenylmethyl and N-methyl groups can be achieved through substitution reactions. For example, the reaction of the indazole core with 2-ethoxybenzyl chloride and methylamine under basic conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-1-(1H-indazol-6-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-[(2-ethoxyphenyl)methyl]-1-(1H-indazol-6-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-1-(1H-indazol-6-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[(2-ethoxyphenyl)methyl]-1-(1H-indazol-6-yl)-N-methylmethanamine can be compared with other indazole derivatives, such as:
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: Known for its antifungal activity.
2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-ylethyl)-1H-indazol-6-yl]acetamide: A potent inhibitor of melanin-concentrating hormone receptor-1.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other indazole derivatives.
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